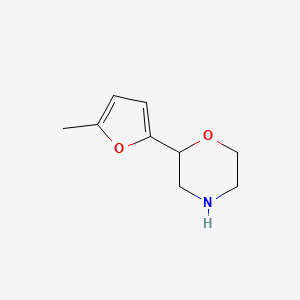
2-(5-Methylfuran-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5-Methylfuran-2-yl)morpholine” is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of morpholine, a common motif in natural products and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholines, including “2-(5-Methylfuran-2-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of “2-(5-Methylfuran-2-yl)morpholine” consists of a morpholine ring attached to a 5-methylfuran ring . The molecular weight of this compound is 167.21 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Methylfuran-2-yl)morpholine” include a molecular weight of 167.21 . The density is predicted to be 1.066±0.06 g/cm3, and the boiling point is predicted to be 266.0±35.0 °C .
Applications De Recherche Scientifique
Therapeutics
2-(5-Methylfuran-2-yl)morpholine: has potential applications in the field of therapeutics due to its structural similarity to compounds that exhibit various biological activities. Morpholine derivatives are known to possess antiviral, anti-inflammatory, and anticancer properties . The furan ring, a key structural component of this compound, is found in many bioactive molecules, suggesting that it could be a valuable scaffold for drug development.
Photovoltaic Materials
The furan nucleus, part of the 2-(5-Methylfuran-2-yl)morpholine structure, is relevant in the development of photovoltaic materials . Research into furan derivatives for organic photovoltaic cells is ongoing, with the aim of creating more sustainable and efficient energy sources.
Dyes and Pigments
Furan derivatives are utilized in the synthesis of dyes and pigments. The presence of the furan ring in 2-(5-Methylfuran-2-yl)morpholine suggests its potential use in the development of new dyes and pigments with unique properties for industrial applications .
Corrosion Inhibitors
Morpholine and its derivatives are investigated for their use as corrosion inhibitors. These compounds can form protective layers on metals, preventing oxidative damage . The 2-(5-Methylfuran-2-yl)morpholine could be explored for its efficacy in protecting industrial equipment.
Food Antioxidants
The antioxidant properties of furan derivatives make them candidates for food preservation. As an antioxidant, 2-(5-Methylfuran-2-yl)morpholine could help in extending the shelf life of food products by preventing oxidative spoilage .
Sustainable Chemistry
In the pursuit of green chemistry, furan derivatives are considered as alternatives to petroleum-based chemicals2-(5-Methylfuran-2-yl)morpholine could contribute to the development of sustainable chemical processes and materials .
Propriétés
IUPAC Name |
2-(5-methylfuran-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)9-6-10-4-5-11-9/h2-3,9-10H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYSQNTGGMCED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CNCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

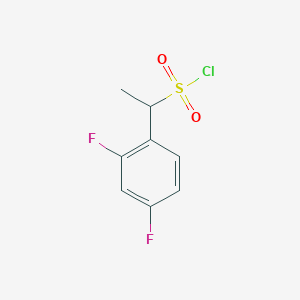

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)
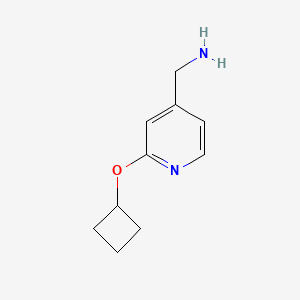

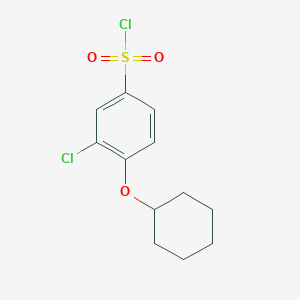
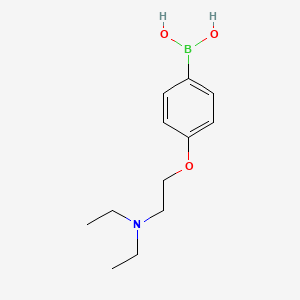

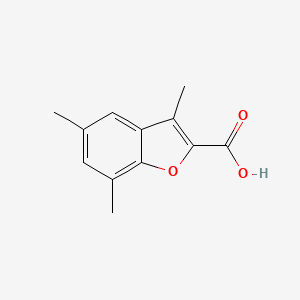
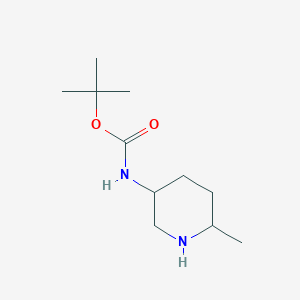
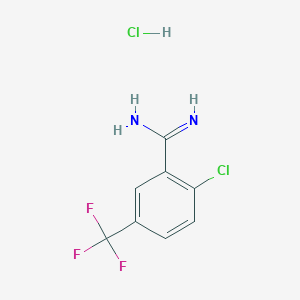
![[4-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1453958.png)
![3-{Bicyclo[2.2.1]heptan-2-ylmethyl}-1,2-oxazol-5-amine](/img/structure/B1453959.png)
